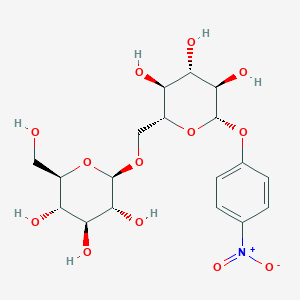

4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside is a synthetic compound commonly used in biochemical research. It is a chromogenic substrate for beta-glucosidase enzymes, which means it produces a color change when hydrolyzed by these enzymes. This property makes it valuable for enzyme assays and diagnostic applications.

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside is the enzyme beta-D-glucosidase . This enzyme plays a crucial role in the hydrolysis of glycosidic bonds, converting complex carbohydrates into simple sugars.

Mode of Action

The compound acts as a chromogenic substrate for beta-D-glucosidase . When the enzyme cleaves the glycosidic bond in the compound, it releases a yellow-colored product . This color change allows for the measurement of beta-D-glucosidase activity .

Pharmacokinetics

Its solubility in water suggests that it may be readily absorbed and distributed in the body. The compound’s bioavailability, metabolism, and excretion would need further investigation.

Result of Action

The cleavage of the compound by beta-D-glucosidase results in the release of a yellow-colored product . This color change is a molecular effect of the compound’s action and can be used to measure the activity of the enzyme. On a cellular level, the breakdown of the compound contributes to the metabolism of carbohydrates.

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, the activity of beta-D-glucosidase, and thus the efficacy of the compound as a substrate, can be affected by factors such as pH and temperature. The compound’s stability may also be influenced by storage conditions, with a recommended storage temperature of -20°C .

Biochemical Analysis

Biochemical Properties

4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside interacts with β-glucosidases, which are enzymes that hydrolyze the glycosidic bonds in β-D-glucosides . Upon enzymatic cleavage by β-glucosidases, this compound releases 4-nitrophenol .

Cellular Effects

The effects of this compound on cells are primarily related to its interactions with β-glucosidases. These enzymes play a key role in the cellulolytic process, which is significant for both biofuel production and the natural carbon cycle .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with β-glucosidases. The compound serves as a substrate for these enzymes, and upon enzymatic cleavage, it releases 4-nitrophenol .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the activity of β-glucosidases . These enzymes hydrolyze the glycosidic bonds in β-D-glucosides, a process that is significant for both biofuel production and the natural carbon cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable glucosyl donor. One common method is the Koenigs-Knorr reaction, which uses silver carbonate and a halide sugar donor under anhydrous conditions. The reaction proceeds as follows:

Reactants: 4-nitrophenol, glucosyl donor (e.g., acetobromoglucose), silver carbonate.

Solvent: Anhydrous dichloromethane.

Conditions: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is purified by column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using similar principles but with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside undergoes several types of chemical reactions:

Hydrolysis: Catalyzed by beta-glucosidase, resulting in the release of 4-nitrophenol and glucose.

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using beta-glucosidase in aqueous buffer solutions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

Hydrolysis: 4-nitrophenol and glucose.

Reduction: 4-aminophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside.

Substitution: Various substituted phenyl glucosides depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside is widely used in scientific research due to its chromogenic properties. Some key applications include:

Enzyme Assays: Used to measure beta-glucosidase activity in various biological samples.

Biochemical Research: Helps in studying enzyme kinetics and mechanisms.

Diagnostic Analysis: Employed in diagnostic kits to detect beta-glucosidase activity, which can be indicative of certain diseases.

Industrial Applications: Used in the development of biosensors and other analytical tools.

Comparison with Similar Compounds

Similar Compounds

4-Nitrophenyl Beta-D-Glucopyranoside: Similar substrate but lacks the additional glucosyl unit.

4-Nitrophenyl Alpha-D-Glucopyranoside: Similar structure but with an alpha linkage instead of beta.

4-Nitrophenyl Beta-D-Galactopyranoside: Similar chromogenic substrate but specific for beta-galactosidase.

Uniqueness

4-Nitrophenyl 6-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranoside is unique due to its dual glucosyl units, which can provide insights into the activity of enzymes that act on disaccharides. Its chromogenic properties make it particularly useful for visual and quantitative enzyme assays.

This compound’s versatility and specificity make it a valuable tool in both research and industrial applications, distinguishing it from other similar substrates.

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(21)13(23)15(25)17(31-9)29-6-10-12(22)14(24)16(26)18(32-10)30-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16-,17-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCYUJSLZREARS-NNUBVHJDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(1R,3R,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] methyl phosphate](/img/structure/B562089.png)

![(3S,9S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B562092.png)

![tert-butyl-[[(1R,3R,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B562093.png)